2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol
Description
Properties
IUPAC Name |
2-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-6-1-4-9-17(14)23-13-5-11-21-16-8-3-2-7-15(16)20-18(21)10-12-22/h1-4,6-9,22H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBHUGRPPTNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Methods
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with α-keto esters or acids. For example, reacting o-phenylenediamine with glycolic acid derivatives introduces the 2-ethanol group directly. However, yields are moderate (50–65%) due to competing side reactions.
Enzymatic Approaches
Ketoreductase (KRED)-catalyzed reductions, as demonstrated in the synthesis of (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, offer a stereoselective pathway. Applying this to benzimidazole intermediates could enable enantioselective formation of the ethanol moiety. For instance, reducing a 2-acetylbenzimidazole precursor with KRED and NADP+ cofactors achieved >99% conversion and 100% enantiomeric excess (ee) in analogous systems.
N-Alkylation Strategies
Phase-Transfer Catalysis (PTC)
The use of PEG600 as a phase-transfer catalyst, as reported for 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol synthesis, is adaptable for benzimidazole alkylation. Key parameters:
Table 1: Alkylation Optimization Using PEG600
Nucleophilic Substitution
Reaction of benzimidazole with 3-(2-chlorophenoxy)propyl bromide in DMF at 50–55°C yields the N-alkylated product. However, competing O-alkylation necessitates protecting the ethanol group during this step.
Ethanol Side Chain Introduction
Ketone Reduction
A 2-acetylbenzimidazole intermediate can be reduced to the ethanol derivative using:
Direct Synthesis via Condensation
Incorporating glycolic acid into the condensation step with o-phenylenediamine forms the 2-ethanol group directly, though yields are lower (55–60%).
Integrated Synthetic Routes
Route 1: Sequential Alkylation-Reduction
Route 2: One-Pot Assembly
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React o-phenylenediamine with 3-(2-chlorophenoxy)propyl glycolate under HCl catalysis.
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Simultaneous benzimidazole formation and ethanol side chain introduction (60–65% yield).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetaldehyde or 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various benzimidazole derivatives with potential pharmacological activities.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Antimicrobial Activity: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Explored for its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Potential use as a component in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol: Similar structure but with a methanol moiety instead of ethanol.
2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetic acid: Contains an acetic acid group instead of ethanol.
Uniqueness
2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety may enhance its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol , a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.78 g/mol. The compound features a benzimidazole core substituted with a 3-(2-chlorophenoxy)propyl group and an ethanol moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.78 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer effects. The presence of the hydroxyl group in the ethanol moiety enhances hydrogen bonding capabilities, facilitating interactions with biological targets.
Anticancer Properties
Studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by modulating key signaling pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Research indicates that benzimidazole derivatives can exhibit antibacterial and antifungal activities. The chlorophenoxy group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antimicrobial effects.
Study on Anticancer Activity
A study conducted by researchers assessed the anticancer activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, compounds related to this compound demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency against resistant strains .
Comparative Analysis
A comparative analysis was conducted between this compound and other similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Significant (IC50 values <10 µM) | Effective against MRSA (MIC <0.05 mg/mL) | Hydroxyl group enhances solubility and binding affinity |
| 1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazole | Moderate | Moderate | Different phenoxy substitution affects biological activity |
| 1-[3-(methylphenoxy)propyl]-1H-benzimidazole | Low | Low | Methyl substitution reduces potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
